![molecular formula C11H12O4 B1347584 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid CAS No. 69200-76-6](/img/structure/B1347584.png)
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid
Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a chemical compound with the molecular formula C₈H₈O₂ and a molecular weight of approximately 136.15 g/mol . It is also known by other names such as 1,4-Benzodioxan , Pyrocatechol ethylene ether , and 1,2-(Ethylenedioxy)benzene .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid consists of a benzodioxin ring (1,4-benzodioxin) fused with a propanoic acid moiety. The benzodioxin ring provides rigidity and contributes to its biological properties. For a visual representation, refer to the 2D Mol file or the computed 3D SD file .
Scientific Research Applications
Enzymatic Synthesis
The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . They exhibit significant biological activities and are used in therapeutic agents such as prosympal, dibozane, piperoxan, and doxazosin . The enzymatic synthesis of these motifs using engineered Candida antarctica lipase B has been studied .
Rhodium Catalysis
Rhodium (III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones . This reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization .
Cholinesterase Inhibition
The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests potential applications in the treatment of diseases related to these enzymes.
Anticancer Agents
2,3-Dihydrobenzoxathiine derivatives have been used as anticancer agents . This suggests potential applications in cancer treatment and research.
Artificial Sweeteners
These compounds have also been used as artificial sweeteners . This suggests potential applications in the food industry.
Antioxidants
They have been used as antioxidants , suggesting potential applications in health supplements and food preservation.
Serotonin Inhibitors
They have been used as serotonin (5-HT 2C) inhibitors , suggesting potential applications in the treatment of mental health disorders.
Antimycotic Agents
They have been used as antimycotic agents , suggesting potential applications in the treatment of fungal infections.
Future Directions
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)6-5-8-7-14-9-3-1-2-4-10(9)15-8/h1-4,8H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSELCPGRYREMTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid | |
CAS RN |
69200-76-6 | |
Record name | 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069200766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC106901 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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